1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one
Description
The compound 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two distinct moieties:
- Oxan-4-yl (tetrahydropyran-4-yl): Enhances lipophilicity and metabolic stability due to its cyclic ether structure.
- 3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl: Introduces a pyrazine-linked oxygen atom and a pyrrolidine carbonyl group, which may facilitate hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
1-(oxan-4-yl)-4-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-17-9-13(11-22(17)14-2-7-25-8-3-14)18(24)21-6-1-15(12-21)26-16-10-19-4-5-20-16/h4-5,10,13-15H,1-3,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMDSLWLOFIWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core, an oxan group, and a pyrazine moiety. Its molecular formula is , and it has a molecular weight of 392.46 g/mol. The IUPAC name is 1-(oxan-4-yl)-5-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide, indicating its complex functional groups that may contribute to its biological activity.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways.
- Receptor Interaction : It may modulate signaling pathways by interacting with cell surface receptors, influencing cellular responses.
- Gene Expression Modulation : The compound could affect gene expression through interactions with transcription factors or other regulatory proteins.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Activity : Similar pyrrolidine derivatives have shown efficacy in disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, studies on related compounds demonstrated their ability to inhibit proliferation in prostate cancer cell lines by activating c-Jun N-terminal kinase (JNK) pathways and causing G2/M cell cycle arrest .
- Anticoagulant Properties : Some derivatives have been investigated for their potential as factor Xa inhibitors, which are crucial in the development of anticoagulant therapies. This suggests that the compound may have similar properties worth exploring .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds within the same structural family:
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Substituent-Driven Target Specificity : Arylpiperazine derivatives (e.g., compound 7) favor adrenergic receptors, while pyrazine/pyrimidine-containing compounds (e.g., WHO INN compound) target kinases or CNS enzymes .
- Metabolic Stability : Oxan-4-yl and tetrahydropyran derivatives exhibit improved metabolic stability over benzyl or arylpiperazine groups due to reduced susceptibility to oxidative metabolism .
- Hydrogen Bonding Capacity : The pyrazin-2-yloxy group in the target compound may enhance binding to enzymes via N-O---H interactions, similar to pyridinyl-oxadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
